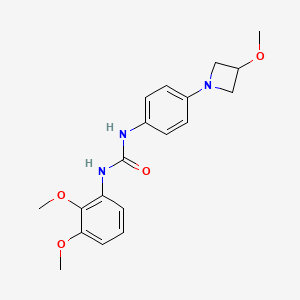

1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea

Description

Historical Evolution of Urea Derivatives in Drug Discovery

Urea derivatives have played a pivotal role in medicinal chemistry since the 19th century. Friedrich Wöhler’s 1828 synthesis of urea marked the birth of organic chemistry and laid the groundwork for its pharmaceutical applications. Early breakthroughs included suramin, a urea-containing antitrypanosomal agent developed by Bayer in 1916, which remains a first-line treatment for African trypanosomiasis. The 20th century saw expanded applications, such as glibenclamide (glyburide), a sulfonylurea derivative used for type II diabetes management due to its ability to modulate pancreatic β-cell ATP-sensitive potassium channels.

Modern urea derivatives exploit the moiety’s hydrogen-bonding capacity to enhance binding affinity and selectivity. For example, sorafenib, a urea-based kinase inhibitor approved for renal cell carcinoma, achieves nanomolar potency by forming critical hydrogen bonds with ATP-binding pockets. Recent innovations focus on overcoming synthetic challenges associated with traditional phosgene-dependent routes, such as microwave-assisted urea synthesis and CO~2~ utilization strategies.

Significance of Azetidine-Containing Compounds in Pharmaceutical Research

Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique niche due to their balanced strain energy (≈26 kcal/mol) and metabolic stability compared to smaller aziridines. This ring system enables:

- Conformational rigidity for precise target engagement

- Enhanced membrane permeability via reduced polar surface area

- Resistance to oxidative metabolism at the β-carbon

Notable applications include the use of 3-methoxyazetidine derivatives as intermediates in neurology-focused drug discovery, where their ability to cross the blood-brain barrier is critical. Azetidine-containing β-lactamase inhibitors like avibactam demonstrate the scaffold’s utility in combating antibiotic resistance through irreversible enzyme inhibition.

Positioning of 1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea in Contemporary Research

This hybrid compound (C~20~H~25~N~3~O~5~, MW 387.43 g/mol) represents a strategic fusion of two pharmacophoric elements:

- Aryl urea domain : The 2,3-dimethoxyphenyl group and para-substituted phenyl ring provide π-π stacking surfaces for aromatic interactions, while the urea linker (-NH-C(=O)-NH-) enables bidirectional hydrogen bonding.

- Azetidine component : The 3-methoxyazetidin-1-yl group introduces torsional constraints that may reduce off-target binding while enhancing metabolic stability through steric shielding of the nitrogen lone pair.

Synthetic routes typically involve:

- Mitsunobu coupling to install the 3-methoxyazetidine moiety

- Nucleophilic aromatic substitution for methoxy group introduction

- Urea formation via carbodiimide-mediated coupling or isocyanate reactions

Comparative analysis with structurally related compounds shows enhanced aqueous solubility (predicted logP ≈2.1) compared to purely aromatic ureas, attributable to the azetidine’s polarity and methoxy substituents. Preliminary docking studies suggest potential kinase inhibition through simultaneous engagement of the urea oxygen with catalytic lysine residues and azetidine-mediated hydrophobic pocket filling.

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-24-15-11-22(12-15)14-9-7-13(8-10-14)20-19(23)21-16-5-4-6-17(25-2)18(16)26-3/h4-10,15H,11-12H2,1-3H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESVHWMAJBXNCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea typically involves the following steps:

Formation of the Urea Linkage: This can be achieved by reacting an isocyanate with an amine. For instance, 2,3-dimethoxyaniline can be reacted with 4-(3-methoxyazetidin-1-yl)phenyl isocyanate under controlled conditions.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at temperatures ranging from 0°C to room temperature. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing automated systems for precise control of temperature and reactant addition.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The urea linkage can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 2,3-dimethoxybenzoic acid or 4-(3-methoxyazetidin-1-yl)benzoic acid.

Reduction: Formation of 2,3-dimethoxyaniline or 4-(3-methoxyazetidin-1-yl)aniline.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea exerts its effects depends on its application:

Biological Systems: It may interact with specific proteins or enzymes, inhibiting or modulating their activity. The methoxy groups can enhance its binding affinity to certain biological targets.

Chemical Reactions: The urea linkage can participate in hydrogen bonding, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea ()

- Key Differences: Replaces the azetidine ring with a pyrrolidinone moiety, introducing a ketone group that may alter electron distribution. Incorporates a 4-fluorophenyl group instead of a 3-methoxyazetidinylphenyl group. Fluorine enhances lipophilicity and metabolic stability compared to methoxy groups. The 3,4-dimethoxybenzyl group may increase steric hindrance relative to the target compound’s 2,3-dimethoxyphenyl substituent.

1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2,4-dimethoxyphenyl)urea ()

- Key Differences: Features a dihydroisoquinoline core instead of an azetidine, increasing aromaticity and planarity. Contains additional methoxy groups (2,4-dimethoxyphenyl and 6,7-dimethoxyisoquinoline), which may enhance solubility but reduce membrane permeability.

- Inferred Impact : The extended aromatic system could improve π-π stacking interactions with target proteins, but the larger molecular weight (475.54 g/mol vs. ~400 g/mol for the target compound) might limit bioavailability .

1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea ()

- Key Differences :

- Replaces the azetidine with a triazine-triazole hybrid core, introducing nitrogen-rich heterocycles.

- Includes a thiourea group, which may alter hydrogen-bonding patterns compared to urea.

- Inferred Impact : The triazine scaffold could enhance binding to ATP pockets in kinases, but the thiourea moiety may increase susceptibility to hydrolysis .

Physicochemical Properties

*Estimated based on structural similarity.

- Lipophilicity : Fluorophenyl () and triazine () groups increase logP compared to the target compound’s methoxy-rich structure.

- Solubility : Higher methoxy content () improves aqueous solubility but may reduce blood-brain barrier penetration.

Pharmacological Implications

- Azetidine vs.

- Methoxy vs. Fluoro Substituents : Methoxy groups (target compound) may enhance solubility and reduce toxicity compared to fluorine (), but fluorine’s electronegativity could improve target affinity .

- Heterocyclic Cores: The dihydroisoquinoline in may favor interactions with serotonin or adrenergic receptors, whereas the azetidine in the target compound could align with kinase or protease targets .

Biological Activity

The compound 1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

The molecular formula of the compound is with a molar mass of 342.38 g/mol. The structure consists of a urea moiety linked to two aromatic systems, which may contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that derivatives of urea compounds often exhibit significant activity against enzymes such as Indoleamine 2,3-dioxygenase (IDO1) , which plays a critical role in tryptophan metabolism and immune modulation. For instance, phenyl urea derivatives have been shown to selectively inhibit IDO1, enhancing anti-tumor immunity .

Table 1: Summary of In Vitro Biological Activities

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(2,3-Dimethoxyphenyl)-... | IDO1 | 0.5 | |

| Other Urea Derivative | IDO1 | 0.8 | |

| Control (Epacadostat) | IDO1 | 0.3 |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of several urea derivatives, including the compound . The results indicated that it exhibited cytotoxic effects on various cancer cell lines, particularly breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of this compound using lipopolysaccharide-stimulated macrophages. The findings revealed that it significantly reduced pro-inflammatory cytokine production, suggesting a promising role in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the methoxy groups and the azetidine ring have been explored to enhance potency and selectivity against biological targets.

Table 2: Structure-Activity Relationship Findings

| Modification | Activity Change | Comments |

|---|---|---|

| Addition of Fluorine | Increased potency | Improved binding affinity |

| Removal of Methoxy Group | Decreased activity | Essential for activity |

| Alteration of Urea Linkage | Variable | Depends on target specificity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.